MK-0249

Beschreibung

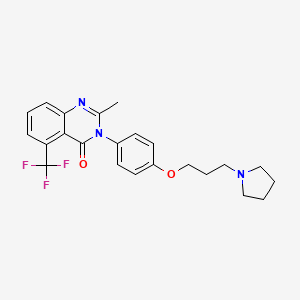

MK-0249 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

a histamine-3 receptor inverse agonist; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-3-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-5-(trifluoromethyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3N3O2/c1-16-27-20-7-4-6-19(23(24,25)26)21(20)22(30)29(16)17-8-10-18(11-9-17)31-15-5-14-28-12-2-3-13-28/h4,6-11H,2-3,5,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDZBLNULGDPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C(=O)N1C3=CC=C(C=C3)OCCCN4CCCC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151492 | |

| Record name | MK-0249 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167574-41-5 | |

| Record name | MK-0249 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1167574415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0249 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-0249 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-0249 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF50235Q04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-0249: A Technical Whitepaper on its Histamine H3 Receptor Inverse Agonist Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0249 is a potent and selective histamine H3 receptor (H3R) inverse agonist that was investigated by Merck for various central nervous system disorders. The histamine H3 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in the central nervous system where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons. A key characteristic of the H3 receptor is its high degree of constitutive activity, meaning it can signal in the absence of an agonist. This basal signaling tonically inhibits the release of histamine and other neurotransmitters. This compound, as an inverse agonist, binds to the H3 receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity and increasing the release of histamine and other neurotransmitters such as acetylcholine and dopamine. This technical guide provides a comprehensive overview of the core preclinical pharmacological properties of this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional potency of this compound, as well as its in vivo target engagement.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Species | Value | Assay Type | Reference |

| Ki | Human | 6.8 ± 1.3 nM | Radioligand Binding Assay | [1] |

| Rat | 33 ± 3 nM | Radioligand Binding Assay | [1] | |

| Rhesus | 4.3 ± 1.2 nM | Radioligand Binding Assay | [1] | |

| IC50 | Human | 1.7 nM | [35S]GTPγS Binding Assay | [1] |

Table 2: In Vivo Pharmacodynamic Properties of this compound

| Parameter | Species | Dose | Effect | Reference |

| Neurotransmitter Modulation | Rat | 0-30 mg/kg (p.o.) | Dose-dependent increase in brain tele-methylhistamine levels | [1] |

| Receptor Occupancy | Human (elderly) | 5 mg (daily) | ~85% brain H3 receptor occupancy at Cmax (PET) | [2] |

Signaling Pathways

The histamine H3 receptor is constitutively active and primarily couples to the Gi/o family of G proteins. This leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound blocks this basal signaling, leading to an increase in cAMP levels and subsequent downstream effects. Furthermore, by inhibiting the H3 autoreceptor, this compound disinhibits histamine release from presynaptic neurons. This increased synaptic histamine can then act on postsynaptic H1 and H2 receptors, leading to neuronal excitation.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. The following methodologies are based on standard practices for assessing histamine H3 receptor inverse agonists and are supplemented with the limited specific details found for this compound.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of this compound for the histamine H3 receptor by competing with a radiolabeled ligand.

-

Materials:

-

Cell membranes from CHO-K1 or HEK293 cells stably expressing the human, rat, or rhesus histamine H3 receptor.

-

Radioligand: [3H]-N-α-methylhistamine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Non-specific binding control: High concentration of an unlabeled H3 receptor ligand (e.g., 10 µM histamine).

-

This compound stock solution and serial dilutions.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, assay buffer, and varying concentrations of this compound.

-

Add the radioligand ([3H]-N-α-methylhistamine) to initiate the binding reaction.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay (for Inverse Agonist Activity)

This functional assay measures the ability of this compound to decrease the basal level of G protein activation, which is a hallmark of inverse agonism. The IC50 of 1.7 nM for human H3R was determined using this type of assay.

-

Materials:

-

Cell membranes from CHO-K1 cells expressing the human histamine H3 receptor.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP.

-

[35S]GTPγS.

-

This compound stock solution and serial dilutions.

-

Non-specific binding control: High concentration of unlabeled GTPγS.

-

Scintillation Proximity Assay (SPA) beads or filter plates.

-

Microplate scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add the cell membranes, assay buffer, and serial dilutions of this compound.

-

Pre-incubate for a short period (e.g., 15 minutes) at 30°C.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for 30-60 minutes at 30°C to allow for GTPγS binding.

-

If using a filtration method, terminate the reaction by rapid filtration and wash the filters. If using SPA, the plate can be read directly.

-

Quantify the amount of bound [35S]GTPγS using a microplate scintillation counter.

-

Data are plotted as the percentage of basal [35S]GTPγS binding versus the concentration of this compound to determine the IC50 for inverse agonism.

-

cAMP Accumulation Assay (for Functional Inverse Agonism)

This assay measures the downstream functional consequence of H3 receptor inverse agonism on intracellular cAMP levels.

-

Materials:

-

Whole cells (e.g., HEK293 or CHO-K1) stably expressing the histamine H3 receptor.

-

Assay Buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) to prevent cAMP degradation.

-

Forskolin (to stimulate adenylyl cyclase and enhance the assay window).

-

This compound stock solution and serial dilutions.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Replace the culture medium with assay buffer containing IBMX.

-

Add serial dilutions of this compound to the wells.

-

Add a sub-maximal concentration of forskolin to all wells (except for the basal control).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data are analyzed to determine the EC50 of this compound for increasing cAMP levels from the forskolin-stimulated baseline.

-

In Vivo Microdialysis for tele-methylhistamine

This in vivo technique is used to measure the levels of the histamine metabolite, tele-methylhistamine, in the brain of freely moving animals as an index of histamine release and turnover.

-

Animals:

-

Male Sprague-Dawley rats.

-

-

Procedure:

-

Surgical Implantation: Anesthetize the rats and stereotaxically implant a microdialysis guide cannula into a brain region of interest (e.g., prefrontal cortex or striatum).

-

Recovery: Allow the animals to recover from surgery for a defined period.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of tele-methylhistamine.

-

Drug Administration: Administer this compound orally (p.o.) at various doses.

-

Post-Dose Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the concentration of tele-methylhistamine in the dialysate samples using a sensitive analytical method such as HPLC with mass spectrometry (LC-MS/MS).

-

Data Analysis: Express the post-dose tele-methylhistamine levels as a percentage of the baseline levels to determine the time course and magnitude of the effect of this compound on histamine turnover.

-

Conclusion

This compound is a potent histamine H3 receptor inverse agonist with high affinity for the human, rat, and rhesus receptors. Its inverse agonist properties have been demonstrated in vitro through its ability to inhibit basal G protein activity in [35S]GTPγS binding assays. In vivo, this compound demonstrates target engagement by increasing the levels of the histamine metabolite tele-methylhistamine in the rat brain and achieves high receptor occupancy in the human brain at clinically relevant doses. Despite its promising preclinical profile, clinical trials with this compound for various indications did not demonstrate sufficient efficacy. Nevertheless, the preclinical data for this compound provide a valuable case study in the translation of H3 receptor inverse agonism from the laboratory to the clinic.

References

- 1. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-0249: A Technical Overview of a Histamine H3 Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0249 is a potent and selective, orally active histamine H3 receptor (H3R) inverse agonist that was investigated for the treatment of various central nervous system disorders, including Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. As an inverse agonist, this compound not only blocks the effects of agonists but also reduces the basal, constitutive activity of the H3 receptor, leading to enhanced release of neurotransmitters such as histamine and acetylcholine, which are implicated in cognitive processes. Despite promising preclinical data, clinical trials with this compound did not demonstrate sufficient efficacy, leading to the discontinuation of its development.[1][2] This guide provides a detailed overview of the chemical structure, pharmacological properties, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound is a non-imidazole quinazolinone derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-methyl-3-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-5-(trifluoromethyl)quinazolin-4-one |

| Molecular Formula | C23H24F3N3O2 |

| Molecular Weight | 431.45 g/mol |

| SMILES | CC1=NC2=CC=CC(=C2C(=O)N1C3=CC=C(C=C3)OCCCN4CCCC4)C(F)(F)F |

| InChI Key | DDDZBLNULGDPGA-UHFFFAOYSA-N |

| CAS Number | 862309-06-6 |

| Appearance | Powder |

| Solubility | Soluble in DMSO |

In Vitro Pharmacology

This compound exhibits high affinity for the histamine H3 receptor across different species. The following table summarizes its in vitro binding affinities.

| Parameter | Species | Value |

| Ki | Human H3 Receptor | 6.8 ± 1.3 nM |

| Rat H3 Receptor | 33 ± 3 nM | |

| Rhesus H3 Receptor | 4.3 ± 1.2 nM | |

| IC50 | Human H3 Receptor | 1.7 nM |

Experimental Protocol: Radioligand Binding Assay for Ki Determination

The determination of the inhibitory constant (Ki) for this compound at the histamine H3 receptor is typically performed using a competitive radioligand binding assay. The following is a representative protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human, rat, or rhesus histamine H3 receptor. The cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final membrane preparation is resuspended in the assay buffer and the protein concentration is determined.

-

Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Radioligand: A radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine, is used.

-

Competition Assay: The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Increasing concentrations of the unlabeled competitor ligand (this compound).

-

The cell membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H3 receptor antagonist.

-

-

Incubation: The plates are incubated, for example, for 60 minutes at 27°C, to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Unifilter-96 GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression analysis. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacology

Preclinical in vivo studies demonstrated that this compound is orally active and brain-penetrant. It has been shown to increase histamine levels in the rat brain in a dose-dependent manner.

| Species | Dosing | Effect |

| Rat | 0-30 mg/kg, p.o. | Dose-dependent elevation of histamine levels in the brain. |

| Mouse | 10 mg/kg, p.o. | Markedly higher brain penetrability in mdr1a (-/-) mice compared to wild-type mice, indicating it is a substrate for P-glycoprotein in rodents. |

Experimental Protocol: In Vivo Microdialysis for Brain Histamine Levels

The effect of this compound on brain histamine levels can be assessed using in vivo microdialysis in freely moving rats.

-

Animal Preparation: Male rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex or hypothalamus). The animals are allowed to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of histamine.

-

Drug Administration: this compound is administered orally at various doses.

-

Post-Dosing Sampling: Dialysate samples continue to be collected for several hours after drug administration.

-

Sample Analysis: The concentration of histamine in the dialysate samples is determined using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.

-

Data Analysis: The histamine concentrations in the post-dose samples are expressed as a percentage of the baseline levels. The data are then analyzed to determine the dose-response relationship and the time course of the effect of this compound on brain histamine levels.

Signaling Pathway of the Histamine H3 Receptor and Modulation by this compound

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. As an inverse agonist, this compound is expected to inhibit the basal activity of the H3 receptor and block agonist-induced signaling.

Caption: Histamine H3 Receptor Signaling Pathway and Modulation by this compound.

Summary of Clinical Development

This compound underwent several clinical trials to evaluate its efficacy in treating cognitive deficits in various patient populations.

-

Alzheimer's Disease: A pilot study in patients with mild-to-moderate Alzheimer's disease found that this compound at a 5 mg daily dose for 4 weeks was not effective in improving cognitive function.[3] Pharmacokinetic and PET data suggested that this dose would achieve approximately 85% brain receptor occupancy.[3]

-

Schizophrenia: A randomized, crossover study in patients with schizophrenia found that this compound at 10 mg once daily for 4 weeks was not superior to placebo in improving cognitive impairment.[4]

-

ADHD: A randomized controlled study in adults with ADHD showed that this compound (5-10 mg/day) was not effective for the treatment of ADHD.[5]

-

Excessive Daytime Sleepiness: In a study of patients with obstructive sleep apnea, this compound did not significantly improve wakefulness as measured by the Maintenance of Wakefulness Test (MWT), although some improvements were noted on subjective measures.[6]

Across these studies, this compound was generally well-tolerated, but common adverse events included insomnia, headache, and gastrointestinal discomfort.[3][7] The lack of demonstrated efficacy in these clinical trials ultimately led to the discontinuation of its development.

Conclusion

This compound is a well-characterized histamine H3 receptor inverse agonist with high potency and selectivity. While it demonstrated target engagement in preclinical and clinical studies, it failed to show significant efficacy for the treatment of cognitive disorders in various patient populations. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the chemical and pharmacological properties of this compound and the broader field of histamine H3 receptor modulation.

References

- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alertness and psychomotor performance effects of the histamine-3 inverse agonist this compound in obstructive sleep apnea patients on continuous positive airway pressure therapy with excessive daytime sleepiness: a randomized adaptive crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

MK-0249: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and pharmacological properties of MK-0249, a potent and selective histamine H3 receptor inverse agonist. All quantitative data is presented in structured tables for ease of reference. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz (DOT language).

Core Compound Information

| Parameter | Value | Notes |

| Compound Name | This compound | |

| CAS Number | 862309-06-6 (free base) | A second CAS number, 1167574-41-5, is also associated with this compound and may correspond to a salt form. |

| Molecular Weight | 431.45 g/mol | |

| Molecular Formula | C₂₃H₂₄F₃N₃O₂ |

Quantitative Pharmacological Data

The following table summarizes key in vitro and in vivo pharmacological data for this compound.

| Parameter | Species | Value |

| IC₅₀ (human H3R) | Human | 1.7 nM |

| Ki (H3R) | Human | 6.8 ± 1.3 nM |

| Rat | 33 ± 3 nM | |

| Rhesus | 4.3 ± 1.2 nM | |

| Hepatic Clearance (CLh) | Rat | 11 mL/min/kg |

| P-glycoprotein (P-gp) Substrate | Rat | Yes |

| Human | No | |

| Brain Penetrability | mdr1a (-/-) mice | Markedly higher than in mdr1a (+/+) mice |

Mechanism of Action and Signaling Pathway

This compound is a potent inverse agonist of the histamine H3 receptor (H3R), a Gi/o-coupled G-protein coupled receptor (GPCR). The H3R exhibits constitutive activity, meaning it maintains a basal level of signaling even in the absence of an agonist. As an inverse agonist, this compound binds to the H3R and stabilizes its inactive conformation, thereby reducing this basal signaling.

The primary signaling pathway of the activated H3R involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By inhibiting the constitutive activity of the H3R, this compound leads to an increase in cAMP levels. The βγ subunits of the dissociated G-protein can also modulate other effectors, including N-type voltage-gated calcium channels.

Furthermore, the H3R functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits histamine synthesis and release. As an inverse agonist, this compound blocks this tonic inhibition, resulting in enhanced release of histamine in the brain. The H3R also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. By antagonizing the H3R, this compound can increase the release of these neurotransmitters, which is the basis for its investigation in cognitive and wakefulness-promoting contexts.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Radioligand Binding Assay for Histamine H3 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

Materials:

-

HEK293 cells stably expressing the human histamine H3 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

-

Non-specific binding control: 10 µM Clobenpropit.

-

Test compound: this compound, serially diluted.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-hH3R cells and centrifuge.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer or competitor (this compound at various concentrations).

-

50 µL of [³H]-Nα-methylhistamine (final concentration ~1 nM).

-

150 µL of the membrane preparation (~50-100 µg of protein).

-

-

For determining non-specific binding, add 10 µM Clobenpropit instead of the test compound.

-

-

Incubation:

-

Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

-

Quantification:

-

Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Brain Histamine Measurement

This protocol outlines the procedure for measuring extracellular histamine levels in the brain of a freely moving rat following administration of this compound.

Materials:

-

Male Wistar rats (250-300 g).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2 mm membrane length).

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂.

-

Syringe pump.

-

Fraction collector.

-

This compound solution for administration (e.g., oral gavage).

-

HPLC system with fluorescence detection.

-

Derivatizing agent (e.g., o-phthalaldehyde).

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex or hypothalamus).

-

Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow a stabilization period of at least 2 hours.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent histamine degradation.

-

-

Drug Administration and Sample Collection:

-

After collecting baseline samples, administer this compound to the rat (e.g., via oral gavage).

-

Continue collecting dialysate fractions for several hours post-administration.

-

-

Histamine Analysis:

-

Derivatize the histamine in the dialysate samples with a fluorescent agent.

-

Inject the derivatized samples into an HPLC system equipped with a fluorescence detector for separation and quantification of histamine.

-

-

Data Analysis:

-

Calculate the mean basal histamine concentration from the pre-drug administration samples.

-

Express the post-administration histamine levels as a percentage of the basal level for each time point.

-

Plot the percentage change in histamine concentration over time.

-

Preclinical Research on MK-0249 and Cognition: A Review of Available Data

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of publicly available scientific literature, no specific preclinical studies detailing the effects of MK-0249 on cognition in animal models could be identified. The following guide summarizes the proposed mechanism of action for histamine H3 receptor inverse agonists in general and presents the available clinical trial data for this compound. The lack of preclinical data prevents a detailed analysis of experimental protocols and quantitative outcomes in animal models as originally intended.

Introduction: The Rationale for Targeting the Histamine H3 Receptor for Cognitive Enhancement

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and glutamate, in the central nervous system. These neurotransmitters play crucial roles in arousal, attention, learning, and memory. The hypothesis that antagonizing or acting as an inverse agonist at the H3 receptor could enhance cognitive function stems from the resulting increase in the release of these pro-cognitive neurotransmitters. Preclinical studies with various H3 receptor antagonists/inverse agonists have shown promising results in animal models of cognitive impairment. However, this early promise has not consistently translated into clinical efficacy for several compounds, including this compound.

This compound: A Histamine H3 Receptor Inverse Agonist

This compound is a potent and selective histamine H3 receptor inverse agonist. As an inverse agonist, it is thought to reduce the constitutive activity of the H3 receptor, leading to a greater disinhibition of neurotransmitter release compared to a neutral antagonist. This mechanism was the basis for its investigation as a potential treatment for cognitive deficits in various neurological and psychiatric disorders.

Proposed Signaling Pathway and Mechanism of Action

The intended therapeutic effect of this compound is based on its ability to block the inhibitory tone of the H3 receptor on various neuronal populations.

Summary of Clinical Research Findings

While preclinical data remains elusive, several clinical trials have evaluated the efficacy and safety of this compound in various patient populations. The consistent outcome across these studies has been a lack of significant improvement in cognitive endpoints compared to placebo.

Alzheimer's Disease

A pilot randomized, double-blind, placebo-controlled study assessed this compound (5 mg daily for 4 weeks) in patients with mild-to-moderate Alzheimer's disease.[1]

Table 1: Key Efficacy Endpoints in Alzheimer's Disease Trial [1]

| Endpoint | This compound (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | P-value |

| Short CNTB Summary Score | 0.89 | - | Not Significant |

| ADAS-Cog Score | -0.25 | - | Not Significant |

| Cognition Summary Score | 1.38 | - | Not Significant |

The study concluded that this compound was not effective in improving cognitive function in this patient population.[1] Adverse events, including diarrhea, headache, muscle spasms, and insomnia, were more frequent in the this compound group.[1]

Schizophrenia

In a randomized, double-blind, crossover study, the effect of this compound (10 mg daily for 4 weeks) on cognitive impairment in patients with schizophrenia was investigated.

Table 2: Primary Efficacy Endpoint in Schizophrenia Trial

| Endpoint | This compound vs. Placebo (Mean Difference) | 95% Confidence Interval |

| BACS Battery Total Cognitive Score | -0.1 | -2.3 to 2.1 |

This compound did not demonstrate a statistically significant difference compared to placebo on the primary endpoint or on secondary measures of attention, processing speed, episodic memory, or working memory.[2] The incidence of adverse events was higher during the this compound treatment period.[2]

Attention-Deficit/Hyperactivity Disorder (ADHD)

A randomized, double-blind, placebo-controlled crossover study evaluated this compound (5-10 mg daily for 4 weeks) for the treatment of adult ADHD.

Table 3: Primary Efficacy Endpoint in Adult ADHD Trial

| Comparison | P-value |

| This compound vs. Placebo | 0.341 |

| OROS Methylphenidate vs. Placebo | < 0.001 |

The change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score for this compound was not different from placebo.[3] In contrast, the active comparator, OROS methylphenidate, showed a significant benefit.[3] Insomnia was reported more frequently with this compound compared to placebo.[3]

Obstructive Sleep Apnea with Excessive Daytime Sleepiness

The efficacy of this compound (5, 8, 10, or 12 mg daily for 2 weeks) was assessed in patients with obstructive sleep apnea experiencing excessive daytime sleepiness.

Table 4: Primary Efficacy Endpoint in Obstructive Sleep Apnea Trial

| Treatment | MWT-early Mean Change from Baseline (minutes) | P-value vs. Placebo |

| Placebo | 1.2 | - |

| This compound (top two doses pooled) | 2.1 | > 0.05 |

| Modafinil (200 mg) | 5.9 | ≤ 0.001 |

This compound did not significantly affect the primary endpoint of Maintenance of Wakefulness Test (MWT) sleep latency.[4] While some improvements were noted on secondary subjective and psychomotor performance endpoints, the study did not meet its primary objective.[4] Insomnia was a more frequent adverse event with this compound.[4]

Discussion and Future Directions

The clinical trial results for this compound stand in contrast to the theoretical promise of H3 receptor inverse agonism for cognitive enhancement. The consistent lack of efficacy across different patient populations suggests that the translation from preclinical rationale to clinical benefit is not straightforward for this mechanism. Several factors could contribute to this discrepancy, including:

-

Species differences: The histaminergic system and its regulation may differ significantly between preclinical animal models and humans.

-

Complexity of cognitive disorders: The neurobiological underpinnings of cognitive deficits in diseases like Alzheimer's, schizophrenia, and ADHD are multifaceted and may not be sufficiently addressed by modulating the histaminergic system alone.

-

Dose-response relationships: The optimal dose for cognitive enhancement may not have been achieved in the clinical trials, or a narrow therapeutic window may exist.

-

Off-target effects: While selective, this compound may have off-target effects that could counteract its potential pro-cognitive benefits.

-

Adverse effects: The observed side effects, particularly insomnia, could confound the assessment of cognitive improvement.

The development of this compound for cognitive enhancement appears to have been discontinued based on the available clinical trial outcomes. Future research in this area may focus on developing H3 receptor antagonists/inverse agonists with different pharmacological profiles or exploring their use in combination with other therapeutic agents. A critical step for any future compound in this class will be the public dissemination of robust preclinical data to support its progression into clinical development.

Conclusion

While the rationale for targeting the histamine H3 receptor for cognitive enhancement remains compelling, the clinical development of this compound serves as a cautionary example of the challenges in translating preclinical hypotheses into effective therapies. The lack of publicly available preclinical data for this compound makes it difficult to fully assess the reasons for its clinical failures. The comprehensive clinical trial program, however, consistently demonstrated that this compound was not superior to placebo in improving cognitive function across a range of disorders.

References

- 1. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alertness and psychomotor performance effects of the histamine-3 inverse agonist this compound in obstructive sleep apnea patients on continuous positive airway pressure therapy with excessive daytime sleepiness: a randomized adaptive crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-0249: A Technical Guide on its Effects on Neurotransmitter Release

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-0249 is a potent and selective histamine H3 receptor antagonist and inverse agonist that was investigated for various neurological and psychiatric conditions, including cognitive deficits in schizophrenia and Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and excessive daytime sleepiness.[1][2][3][4][5][6] Its primary mechanism of action involves blocking the inhibitory effects of presynaptic H3 autoreceptors on histamine-producing neurons and H3 heteroreceptors on other neuronal systems. This action leads to an increase in the release of histamine and a subsequent modulation of other key neurotransmitters such as dopamine, norepinephrine, and serotonin. This document provides a comprehensive technical overview of the pharmacological profile of this compound, focusing on its effects on neurotransmitter release, the experimental protocols used to determine these effects, and the underlying signaling pathways.

Core Mechanism of Action: Histamine H3 Receptor Inverse Agonism

This compound functions as a potent inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. In its basal state, the H3 receptor exhibits constitutive activity, which tonically suppresses neurotransmitter release.

-

As an Autoreceptor: Located on presynaptic terminals of histaminergic neurons, the H3 receptor inhibits the synthesis and release of histamine.

-

As a Heteroreceptor: It is also found on presynaptic terminals of non-histaminergic neurons, where it inhibits the release of various other neurotransmitters, including dopamine, norepinephrine, serotonin, and acetylcholine.[7][8]

By acting as an inverse agonist, this compound not only blocks the binding of endogenous histamine but also reduces the receptor's basal, constitutive activity. This disinhibition results in an enhanced release of histamine and other neurotransmitters, which is the basis for its proposed therapeutic effects in disorders characterized by cognitive impairment or hypersomnolence.

Signaling Pathway

The following diagram illustrates the signaling pathway of the H3 receptor and the impact of this compound.

Caption: H3 receptor signaling cascade and the inhibitory action of this compound.

Quantitative Data on Receptor Binding and Neurotransmitter Modulation

The following tables summarize the key quantitative data regarding this compound's binding affinity and its effects on neurotransmitter levels.

Table 1: Receptor Binding Affinity of this compound

| Species/Receptor | Assay Type | Parameter | Value (nM) | Reference |

| Human H3 | Radioligand Binding | Ki | 6.8 ± 1.3 | [9] |

| Human H3 | Functional Assay ([35S]GTPγS) | IC50 | 1.7 | [9] |

| Rat H3 | Radioligand Binding | Ki | 33 ± 3 | [9] |

| Rhesus H3 | Radioligand Binding | Ki | 4.3 ± 1.2 | [9] |

Table 2: In Vivo Effects of this compound on Neurotransmitter Levels

| Species | Brain Region | Neurotransmitter | Dose (mg/kg, p.o.) | % Change from Baseline | Experimental Method | Reference |

| Rat | Whole Brain | tele-Methylhistamine* | 30 | Statistically Significant Increase | Not Specified | [9] |

Note: tele-Methylhistamine is a primary metabolite of histamine in the brain, and its levels are used as an index of histaminergic system activity.

Preclinical studies strongly suggest that as a potent H3 receptor inverse agonist, this compound enhances the release of not only histamine but also other neurotransmitters like dopamine and norepinephrine, particularly in brain regions crucial for cognition and wakefulness, such as the frontal cortex and striatum.[7] However, specific quantitative data on these other neurotransmitters from publicly available literature is limited.

Experimental Protocols

The characterization of this compound's effects relied on several key experimental methodologies.

Radioligand Binding Assays

This in vitro technique was used to determine the binding affinity (Ki) of this compound for the H3 receptor.

Objective: To quantify the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

General Protocol:

-

Membrane Preparation: Cell membranes expressing a high density of the target receptor (e.g., human H3 receptors stably expressed in CHO-K1 or HEK293 cells) are prepared and isolated.[9][10]

-

Incubation: A fixed concentration of a high-affinity radioligand (e.g., [3H]Nα-methylhistamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[11]

Objective: To assess the effect of this compound administration on the release of histamine, dopamine, and other neurotransmitters in vivo.

General Protocol:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., prefrontal cortex or striatum) of an anesthetized animal (e.g., a rat).[11]

-

Recovery: The animal is allowed to recover from the surgery for at least 24-48 hours.

-

Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, slow flow rate (e.g., 0.5-2.0 µL/min).

-

Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: this compound or a vehicle control is administered (e.g., orally or via intraperitoneal injection).

-

Post-Drug Sampling: Dialysate collection continues for several hours to monitor changes in neurotransmitter concentrations.

-

Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.

Caption: A typical workflow for an in vivo microdialysis experiment.

Positron Emission Tomography (PET) Imaging

PET studies were conducted in humans to determine the brain receptor occupancy of this compound at different doses.

Objective: To non-invasively quantify the percentage of H3 receptors occupied by this compound in the living human brain.

General Protocol:

-

Radioligand Administration: A specific PET radioligand for the H3 receptor, such as [11C]MK-8278, is injected intravenously into the subject.[1]

-

Baseline Scan: A PET scan is performed to measure the baseline binding potential of the radioligand in various brain regions.

-

Drug Administration: The subject is administered a single oral dose of this compound.

-

Post-Drug Scan: After a sufficient time for drug absorption and distribution, a second PET scan is performed.

-

Data Analysis: The binding potential of the radioligand in the post-drug scan is compared to the baseline scan. The reduction in radioligand binding is assumed to be due to displacement by this compound. Receptor occupancy (RO) is calculated using the formula: RO (%) = 100 * (BPND,Baseline - BPND,Post-drug) / BPND,Baseline. Pharmacokinetic data from blood samples are collected concurrently to establish a dose-occupancy relationship.[1]

Logical Relationships in Neurotransmitter Modulation

The action of this compound initiates a cascade of effects on multiple neurotransmitter systems. The primary effect is on histamine, which then influences other systems.

Caption: Causal chain of this compound's effects on neurotransmitter systems.

Conclusion and Future Directions

This compound is a well-characterized, potent histamine H3 receptor inverse agonist with high affinity for human and non-human primate receptors.[9] Its mechanism of action—disinhibiting the release of histamine and other monoamines—provides a strong rationale for its investigation in disorders of cognition and arousal.[5][7] Preclinical data clearly demonstrate an increase in brain histamine activity following administration.[9]

Despite the promising preclinical profile and clear target engagement demonstrated in human PET studies, this compound ultimately failed to show significant efficacy in clinical trials for ADHD, schizophrenia, and Alzheimer's disease.[2][3][5] This highlights the complexity of translating a specific pharmacological mechanism into clinical benefit for multifaceted CNS disorders. Future research in this area may focus on H3 antagonists/inverse agonists with different pharmacokinetic profiles or explore their potential in combination therapies or more specific patient populations. The data and protocols associated with the development of this compound remain a valuable resource for understanding the role of the histaminergic system in human brain function and disease.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 5. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alertness and psychomotor performance effects of the histamine-3 inverse agonist this compound in obstructive sleep apnea patients on continuous positive airway pressure therapy with excessive daytime sleepiness: a randomized adaptive crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of MK-0249 for the H3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to MK-0249 and the H3 Receptor

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. This regulatory role makes the H3 receptor a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. This compound is an inverse agonist that binds to the H3 receptor, a mechanism that has been investigated for potential cognitive enhancement and treatment of disorders such as Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia.[1][2][3]

Quantitative Data: Target Occupancy

Direct in vitro binding affinity values (Ki, IC50) for this compound are not publicly disclosed. However, in vivo human positron emission tomography (PET) studies have provided valuable insights into its target engagement. A clinical study in patients with mild-to-moderate Alzheimer's disease indicated that a 5 mg daily dose of this compound was projected to achieve approximately 85% occupancy of brain H3 receptors at maximum plasma concentration (Cmax).[2] This high level of receptor occupancy in a clinical setting underscores the compound's potent interaction with the H3 receptor in the human brain.

Table 1: In Vivo Target Occupancy of this compound

| Compound | Dose | Species | Receptor Occupancy | Method |

| This compound | 5 mg daily | Human | ~85% at Cmax | PET |

Experimental Protocols: Determining H3 Receptor Binding Affinity

The in vitro binding affinity of a compound for the H3 receptor is typically determined using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound. Below is a detailed methodology for a standard radioligand competition binding assay.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound by measuring its ability to compete with a known radiolabeled H3 receptor ligand.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the recombinant human H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity H3 receptor radioligand, such as [3H]-Nα-methylhistamine.

-

Test Compound: this compound or other unlabeled competitor ligands.

-

Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Scintillation Cocktail: A liquid that emits light upon interaction with the radioisotope.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).

2. Procedure:

-

Membrane Preparation: Frozen cell pellets containing the H3 receptor are thawed and homogenized in ice-cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains:

-

A fixed concentration of cell membranes (e.g., 10-20 µg of protein).

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Incubation: The plate is incubated for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand is washed away.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

3. Data Analysis:

-

The raw data (counts per minute) are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand.

-

H3 Receptor Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As an inverse agonist, this compound would be expected to inhibit the constitutive activity of the H3 receptor and block agonist-induced signaling. The primary signaling cascade initiated by H3 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.

By acting as an inverse agonist, this compound would block the Gαi/o-mediated inhibition of adenylyl cyclase, leading to an increase in cAMP levels and subsequent modulation of downstream effectors. This action at the presynaptic level is thought to disinhibit the release of various neurotransmitters, which is the basis for its potential therapeutic effects.

Conclusion

While precise in vitro binding affinity data for this compound at the H3 receptor remain proprietary, evidence from in vivo human PET imaging demonstrates high receptor occupancy, indicating potent and specific target engagement. The standardized radioligand binding assays detailed in this guide represent the gold standard for determining the in vitro affinity of compounds like this compound. A thorough understanding of these methodologies and the underlying H3 receptor signaling pathways is crucial for the continued development and evaluation of novel H3 receptor-targeted therapeutics.

References

- 1. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-0249: A Technical Overview of its Development as a Histamine H3 Receptor Inverse Agonist

An important clarification regarding the mechanism of action of MK-0249 is necessary at the outset. Contrary to the initial query, extensive review of scientific literature and clinical trial data reveals that this compound is not an orexin receptor antagonist. Instead, its development and clinical evaluation have consistently centered on its activity as a histamine H3 receptor inverse agonist. This technical guide will therefore provide a detailed history of the discovery and development of this compound within its correct pharmacological classification.

Developed by Merck Sharp & Dohme Corp., this compound was investigated for its potential to treat cognitive deficits associated with several neurological and psychiatric disorders.[1] The rationale for its development stemmed from the understanding that histamine H3 receptors act as presynaptic autoreceptors, controlling the release of histamine and other neurotransmitters in the brain.[2][3] By acting as an inverse agonist, this compound was hypothesized to block the constitutive activity of these receptors, thereby increasing the release of histamine and other pro-cognitive neurotransmitters.[3] This mechanism was thought to hold promise for improving cognitive functions such as attention, working memory, and memory consolidation.[2]

The development of this compound was ultimately discontinued following a series of clinical trials that failed to demonstrate sufficient efficacy in its target indications.[1][3] This guide provides a comprehensive summary of the key clinical studies, their methodologies, and outcomes.

Clinical Development Program

The clinical development of this compound focused on three primary indications: cognitive impairment in schizophrenia, Alzheimer's disease (AD), and adult attention-deficit/hyperactivity disorder (ADHD).

A key study evaluated the efficacy of this compound in treating cognitive impairment in patients with schizophrenia.[4] The trial was a multi-center, randomized, double-blind, 2-period, cross-over study.[4]

Experimental Protocol: Schizophrenia Study (NCT00506077)

-

Study Design: A randomized, double-blind, placebo-controlled, 2-period cross-over study. Each treatment period lasted 4 weeks.[4]

-

Participants: 55 outpatients aged 21 to 55 with a diagnosis of schizophrenia who were clinically stable on antipsychotic medication.[4]

-

Intervention: Patients were randomized to receive either this compound 10mg once daily or a placebo.[4]

-

Primary Efficacy Endpoint: The primary outcome was the mean change from baseline at 4 weeks of treatment in the total cognitive score on the Brief Assessment of Cognition in Schizophrenia (BACS) Battery.[4]

-

Secondary Endpoints: Included assessments of attention/processing speed, episodic memory, and working memory.[4]

The study concluded that this compound was not superior to placebo in improving cognitive impairment in patients with schizophrenia.[4]

This compound was also investigated for its potential to improve cognitive function in patients with mild-to-moderate Alzheimer's disease.[5]

Experimental Protocol: Alzheimer's Disease Study (NCT00420420)

-

Study Design: A randomized, double-blind, placebo-controlled study with a 4-week treatment period.[5]

-

Participants: 144 patients with mild-to-moderate Alzheimer's disease. A majority of patients (88.2%) were receiving concomitant symptomatic AD treatment.[5]

-

Intervention: Patients were randomized to receive either this compound 5mg once daily or a placebo. This dosage was selected based on pharmacokinetic and PET data suggesting it would achieve approximately 85% brain receptor occupancy at Cmax in elderly patients.[5]

-

Primary Efficacy Endpoints: The short Computerized-Neuropsychological-Test-Battery (CNTB) summary score and the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) score.[5]

-

Secondary Efficacy Endpoint: A Cognition Summary Score summarizing results from seven cognitive tests.[5]

This trial also failed to meet its primary and secondary endpoints, with no significant differences observed between the this compound and placebo groups.[5]

The efficacy of this compound was also assessed in adults with ADHD, with a study design that included an active comparator.[6]

Experimental Protocol: Adult ADHD Study (NCT00475735)

-

Study Design: A randomized, double-blind, placebo-controlled, incomplete block, 2-period crossover study.[6]

-

Participants: 72 men and women aged 18 to 55 years who met DSM-IV criteria for ADHD.[6]

-

Intervention: The study compared this compound (5-10 mg/d) with osmotic-release oral system (OROS) methylphenidate (54-72 mg/d) as an active comparator, and a placebo.[6]

-

Primary Efficacy Endpoint: The mean change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score after 4 weeks of treatment.[6]

The results showed no significant difference between this compound and placebo, while the active comparator, OROS methylphenidate, demonstrated a significant improvement in ADHD symptoms.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical trials of this compound.

Table 1: Efficacy Outcomes of this compound Clinical Trials

| Indication | Primary Endpoint | This compound Result | Placebo Result | P-value |

| Schizophrenia | Mean change in BACS total score | -0.1 (95% CI: -2.3, 2.1) | Not specified | Not significant |

| Alzheimer's Disease | Mean change in short CNTB summary score | 0.89 (95% CI: -0.74, 2.52) | Not specified | Not significant |

| Alzheimer's Disease | Mean change in ADAS-Cog score | -0.25 (95% CI: -1.61, 1.11) | Not specified | Not significant |

| Adult ADHD | Mean change in AISRS total score | Not specified | Not specified | 0.341 |

Table 2: Adverse Events in this compound Clinical Trials

| Indication | This compound Adverse Event Rate | Placebo Adverse Event Rate | Notable Adverse Events (>5% on this compound) |

| Schizophrenia | 48.1% (25/52 patients) | 29.4% (15/51 patients) | Not specified |

| Alzheimer's Disease | 56.2% (41/73 patients) | 25.7% (18/70 patients) | Diarrhea (8.2%), Headache (8.2%), Muscle spasms (5.5%), Insomnia (5.5%), Stomach discomfort (5.5%) |

| Adult ADHD | 73% | 69% | Insomnia (32%) |

Mechanism of Action: Histamine H3 Receptor Inverse Agonist

The proposed mechanism of action for this compound is centered on its interaction with the histamine H3 receptor.

Caption: Mechanism of action of this compound as a histamine H3 receptor inverse agonist.

Conclusion

The development of this compound represents a focused effort to modulate the histaminergic system for the treatment of cognitive deficits. Despite a strong preclinical rationale, the compound failed to demonstrate clinical efficacy in schizophrenia, Alzheimer's disease, and adult ADHD. The data from these trials, however, contribute valuable insights into the complexities of targeting the histamine H3 receptor for cognitive enhancement and underscore the challenges of translating preclinical findings into clinical success. The discontinuation of this compound's development highlights the rigorous process of drug discovery and the importance of robust clinical validation.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Quinazolinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold represents a privileged structure in medicinal chemistry, forming the core of a vast array of compounds with diverse and potent pharmacological activities.[1][2] These derivatives have garnered significant attention from the scientific community due to their therapeutic potential across a spectrum of diseases, including cancer, inflammation, microbial infections, and central nervous system disorders.[2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of quinazolinone derivatives, with a focus on their mechanisms of action, structure-activity relationships, and key therapeutic targets. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a quantitative summary of their activities and visual representations of the key signaling pathways they modulate.

Introduction

Quinazolinone is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring.[3] The versatility of the quinazolinone core allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties.[1] This structural flexibility has been exploited to develop numerous derivatives with a wide range of biological effects, including but not limited to anticancer, anti-inflammatory, antibacterial, antifungal, anticonvulsant, and antiviral activities.[2][4][5] Several quinazolinone-based drugs have been successfully commercialized, underscoring the therapeutic importance of this chemical scaffold.[5]

Key Pharmacological Activities and Mechanisms of Action

Quinazolinone derivatives exert their pharmacological effects through modulation of various cellular targets and signaling pathways. The following sections detail their most prominent activities.

Anticancer Activity

The anticancer properties of quinazolinone derivatives are the most extensively studied.[5] Their mechanisms of action are multifaceted and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

2.1.1. Enzyme Inhibition

-

Epidermal Growth factor Receptor (EGFR) Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[6][7] By competing with ATP for the binding site in the kinase domain, these compounds block EGFR autophosphorylation and downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[8]

-

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is another crucial signaling cascade frequently dysregulated in cancer. Certain quinazolinone derivatives have been shown to selectively inhibit PI3Kα, leading to the suppression of this pro-survival pathway and induction of apoptosis.[9][10]

-

Tubulin Polymerization Inhibition: Some quinazolinone derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization.[5] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately leads to apoptotic cell death.[10]

-

Poly(ADP-ribose) polymerase (PARP) Inhibition: PARP enzymes are involved in DNA repair. Quinazolinone-based PARP inhibitors have shown promise, particularly in combination with DNA-damaging agents, for the treatment of cancers with deficiencies in other DNA repair pathways.[6]

2.1.2. Induction of Cell Death Pathways

-

Apoptosis: Quinazolinone derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] They can trigger the release of cytochrome c from mitochondria, leading to the activation of caspases-9 and -3/7.[11] Additionally, some derivatives can activate caspase-8 and inhibit the pro-survival NF-κB pathway.[11]

-

Autophagy: The role of quinazolinones in modulating autophagy is complex. Some derivatives have been shown to induce autophagy, which can contribute to their anticancer effects.[2] Conversely, other derivatives can suppress autophagic flux, thereby enhancing apoptosis.[6]

Anti-inflammatory Activity

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

-

Cyclooxygenase (COX) Inhibition: Some derivatives can inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[6]

-

NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Certain quinazolinone derivatives can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[11]

Antimicrobial Activity

The quinazolinone scaffold is also a source of potent antibacterial and antifungal agents.[4] Structure-activity relationship studies have shown that substitutions at positions 2 and 3, as well as the presence of halogen atoms at positions 6 and 8, can enhance their antimicrobial activity. Their mechanisms of action are believed to involve the disruption of microbial cell walls and DNA structures.

Quantitative Data Summary

The biological activities of quinazolinone derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. The following tables summarize the reported activities of various quinazolinone derivatives against different targets and cell lines.

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Compound 4 | Caco-2 | AKT1 (predicted) | 23.31 ± 0.09 | |

| Compound 4 | HepG2 | AKT1 (predicted) | 53.29 ± 0.25 | |

| Compound 4 | MCF-7 | AKT1 (predicted) | 72.22 ± 0.14 | |

| Compound 9 | Caco-2 | AKT1 (predicted) | - | |

| Compound 9 | HepG2 | AKT1 (predicted) | - | |

| Compound 9 | MCF-7 | AKT1 (predicted) | - | |

| Compound A3 | PC3 | Not specified | 10 | [6] |

| Compound A3 | MCF-7 | Not specified | 10 | [6] |

| Compound A3 | HT-29 | Not specified | 12 | [6] |

| Compound 21 | HeLa | Not specified | 1.85 | |

| Compound 21 | MDA-MB-231 | Not specified | 2.81 | |

| Compound 22 | HeLa | Not specified | 2.15 | |

| Compound 22 | MDA-MB-231 | Not specified | 2.54 | |

| Compound 23 | HeLa | Not specified | 2.33 | |

| Compound 23 | MDA-MB-231 | Not specified | 2.67 | |

| Gefitinib (standard) | HeLa | EGFR | 4.3 | |

| Gefitinib (standard) | MDA-MB-231 | EGFR | 28.3 | |

| Doxorubicin (standard) | PC3 | Topoisomerase II | 3.7 | [6] |

| Doxorubicin (standard) | MCF-7 | Topoisomerase II | 7.2 | [6] |

| Doxorubicin (standard) | HT-29 | Topoisomerase II | 5.6 | [6] |

Table 2: EGFR Kinase Inhibitory Activity of Quinazolinone Derivatives

| Compound ID | EGFR Kinase | IC50 (nM) | Reference |

| Compound 6b | PI3Kα | 13.6 | [9] |

| Compound 29 | EGFRWT | 5.2 | |

| Compound 29 | EGFRd746–750 | 9.6 | |

| Compound 29 | EGFR L858R | 1.9 | |

| Compound 46 | Aurora A | 84.42 | |

| Compound 46 | Aurora B | 14.09 | |

| Compound 4a-j (range) | EGFR-WT | 2.17 - 16.32 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of quinazolinone derivatives.

General Synthesis of 4(3H)-Quinazolinone Derivatives

A common and versatile method for the synthesis of 4(3H)-quinazolinones involves a two-step process starting from anthranilic acid.[2]

Step 1: Synthesis of 2-Substituted-1,3-benzoxazin-4-one

-

To a solution of anthranilic acid in a suitable solvent (e.g., pyridine or acetic anhydride), add the desired acyl chloride dropwise with stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the 2-substituted-1,3-benzoxazin-4-one intermediate.

Step 2: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone

-

Dissolve the 2-substituted-1,3-benzoxazin-4-one intermediate in a suitable solvent (e.g., ethanol, acetic acid, or dimethylformamide).

-

Add the desired primary amine or hydrazine derivative to the solution.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

Collect the precipitated product by filtration, wash with a suitable solvent (e.g., ethanol or diethyl ether), and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain the final 2,3-disubstituted-4(3H)-quinazolinone derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]

-